molecular formula C7H11IN2 B13953406 2-(iodomethyl)-1-isopropyl-1H-imidazole

2-(iodomethyl)-1-isopropyl-1H-imidazole

Cat. No.: B13953406
M. Wt: 250.08 g/mol
InChI Key: IGRHPTQJFUSPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(iodomethyl)-1-isopropyl-1H-imidazole is a synthetic organic compound with the molecular formula C7H11IN2 and a molecular weight of 250.09 g/mol . It features an imidazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities, substituted with an isopropyl group at the 1-position and an iodomethyl group at the 2-position . The iodine atom on the methyl group makes this molecule a valuable alkylating agent and a versatile building block in organic synthesis and drug discovery. It can be used in cross-coupling reactions, nucleophilic substitutions, and for the construction of more complex molecular architectures, including novel antibacterial hybrids . Imidazole derivatives are extensively researched for their pharmacological properties, particularly as antibacterial agents. Molecular hybrids containing imidazole moieties are a significant strategy in combating antibiotic-resistant bacteria, such as the ESKAPE pathogens, by targeting DNA synthesis and causing cell death . This reagent is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

2-(iodomethyl)-1-propan-2-ylimidazole

InChI

InChI=1S/C7H11IN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3

InChI Key

IGRHPTQJFUSPCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CI

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Iodomethyl 1 Isopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Iodomethyl Group

The primary mode of reactivity for 2-(iodomethyl)-1-isopropyl-1H-imidazole is nucleophilic substitution at the iodomethyl group. The carbon-iodine bond is relatively weak and polarized, making the methylene (B1212753) carbon an electrophilic center susceptible to attack by a wide range of nucleophiles.

Formation of Diverse 2-(Substituted methyl)imidazole Derivatives

The reaction of this compound with various nucleophiles provides a straightforward route to a diverse array of 2-(substituted methyl)imidazole derivatives. These reactions are typically conducted in a suitable solvent, often in the presence of a base to neutralize the generated hydroiodic acid or to deprotonate the incoming nucleophile.

Common classes of nucleophiles that can be employed include:

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. For example, reaction with sodium methoxide (B1231860) would yield 2-(methoxymethyl)-1-isopropyl-1H-imidazole.

N-Nucleophiles: Amines, azides, and other nitrogen-containing compounds can be used to introduce nitrogen-based functionalities. For instance, reaction with sodium azide (B81097) would produce 2-(azidomethyl)-1-isopropyl-1H-imidazole, a precursor for the synthesis of triazoles or amines via reduction.

S-Nucleophiles: Thiols and thiophenols readily displace the iodide to form thioethers. The reaction with thiophenol in the presence of a base would result in 2-(phenylthiomethyl)-1-isopropyl-1H-imidazole.

C-Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can be used to form new carbon-carbon bonds, leading to chain extension at the 2-position.

The following interactive table provides illustrative examples of nucleophilic substitution reactions on this compound.

NucleophileReagent ExampleProduct
MethoxideSodium Methoxide2-(methoxymethyl)-1-isopropyl-1H-imidazole
AzideSodium Azide2-(azidomethyl)-1-isopropyl-1H-imidazole
ThiophenoxideSodium Thiophenoxide2-(phenylthiomethyl)-1-isopropyl-1H-imidazole
Diethyl Malonate AnionSodium diethyl malonateDiethyl 2-((1-isopropyl-1H-imidazol-2-yl)methyl)malonate

Investigation of Reaction Kinetics and Mechanisms

While specific kinetic studies on this compound are not extensively documented in the literature, the mechanism of nucleophilic substitution at the iodomethyl group is expected to proceed via a bimolecular nucleophilic substitution (S_N2) pathway. This is characteristic of primary alkyl halides.

Key mechanistic features of the anticipated S_N2 reaction include:

Kinetics: The reaction rate is expected to be second order, being dependent on the concentration of both the imidazole (B134444) substrate and the nucleophile. google.com

Stereochemistry: If a chiral nucleophile is used, inversion of configuration at the nucleophilic atom would be observed.

Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile is forming a new bond to the methylene carbon while the iodide is simultaneously breaking its bond.

Factors influencing the rate of these substitution reactions include the nature of the nucleophile (nucleophilicity), the solvent (polar aprotic solvents generally favor S_N2 reactions), and the steric hindrance around the reaction center. The isopropyl group at the N-1 position is not expected to exert significant steric hindrance on the reacting iodomethyl group at the C-2 position.

Carbon-Carbon Bond Forming Reactions Involving the Iodomethyl Moiety

The iodomethyl group of this compound also serves as a handle for various carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex molecular architectures.

Cross-Coupling Methodologies (e.g., Pd-catalyzed reactions for C-C bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. While the direct use of this compound in such reactions is not widely reported, its structural features suggest potential applicability in several named reactions, likely after conversion to a more suitable organometallic reagent or by direct coupling under specific conditions.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. This compound could potentially be converted to a boronic ester derivative, which could then participate in Suzuki couplings with various aryl or vinyl halides.

Stille Coupling: This methodology utilizes organostannanes as coupling partners. An organotin derivative of the imidazole could be prepared and subsequently coupled with organic halides.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Direct participation of the iodomethyl group in a Heck-type reaction is less common for sp³-hybridized carbons but can be achieved under certain catalytic systems.

Sonogashira Coupling: This reaction couples terminal alkynes with organic halides. Similar to other cross-coupling reactions, the iodomethyl group would likely require transformation or specific catalytic conditions for efficient participation. nih.gov

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide. An organozinc reagent could be prepared from this compound for subsequent coupling. semanticscholar.org

The following table summarizes potential palladium-catalyzed cross-coupling strategies involving derivatives of this compound.

Coupling ReactionImidazole DerivativeCoupling PartnerPotential Product
Suzuki2-(Borylmethyl)-1-isopropyl-1H-imidazoleAryl Halide2-(Arylmethyl)-1-isopropyl-1H-imidazole
Stille2-(Stannylmethyl)-1-isopropyl-1H-imidazoleVinyl Halide2-(Vinylmethyl)-1-isopropyl-1H-imidazole
Negishi2-(Zincomethyl)-1-isopropyl-1H-imidazoleAcyl Chloride2-(Acylmethyl)-1-isopropyl-1H-imidazole

Radical Reactions and Their Utility

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical conditions, initiated by radical initiators (e.g., AIBN) or photochemically. This opens up pathways for radical-mediated transformations.

One significant application of such alkyl iodides is in Atom Transfer Radical Polymerization (ATRP) . This compound could potentially serve as an initiator for the controlled polymerization of various vinyl monomers. google.com In this process, a transition metal catalyst (typically a copper complex) reversibly activates and deactivates the propagating radical chain, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is substituted with an isopropyl group and is therefore a tertiary amine. The N-3 nitrogen, however, possesses a lone pair of electrons and is nucleophilic, making it susceptible to reaction with electrophiles.

When this compound is treated with an alkylating agent, such as an alkyl halide, quaternization of the N-3 nitrogen can occur. This leads to the formation of a cationic imidazolium (B1220033) salt. For example, reaction with methyl iodide would yield 1-isopropyl-2-(iodomethyl)-3-methyl-1H-imidazolium iodide. Imidazolium salts are a class of ionic liquids and have found applications as catalysts and solvents in organic synthesis.

The nucleophilicity of the N-3 nitrogen is influenced by the electronic effects of the substituents on the imidazole ring. The iodomethyl group at the 2-position, being weakly electron-withdrawing, may slightly reduce the nucleophilicity of the N-3 nitrogen compared to an unsubstituted imidazole.

Alkylation and Quaternization of N-3 Position

A key reaction pathway for 1-substituted imidazoles, such as this compound, is the alkylation of the N-3 nitrogen atom. This reaction leads to the formation of a quaternary imidazolium salt, a class of compounds with significant applications, including as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids. rsc.orgrsc.org The process involves the attack of the nucleophilic N-3 nitrogen on an electrophilic carbon atom of an alkylating agent.

While specific studies on the alkylation of this compound are not extensively documented in the literature, the general principles of N-alkylation of imidazoles are well-established. otago.ac.nzciac.jl.cnlongdom.orggoogle.com The reaction typically proceeds via an SN2 mechanism, where an alkyl halide or another suitable electrophile is used as the alkylating agent. nih.gov The presence of the 2-(iodomethyl) substituent is expected to influence the reactivity of the N-3 position through steric and electronic effects. otago.ac.nz

The synthesis of imidazolium salts can be achieved under various conditions, often involving heating the N-substituted imidazole with an alkylating agent in a suitable solvent. mdpi.comnih.gov The choice of solvent and reaction temperature can significantly impact the reaction rate and yield. nih.gov Microwave-assisted synthesis has also been shown to accelerate the N-alkylation of imidazoles, offering a more efficient and environmentally friendly alternative to conventional heating. nih.gov

Table 1: General Conditions for N-Alkylation of Imidazole Derivatives

Alkylating AgentBaseSolventTemperature (°C)Reaction TimeReference
Alkyl HalideKOH/Al₂O₃-Room Temp- ciac.jl.cn
Benzyl Chloride-Acetonitrile (B52724)82Overnight mdpi.com
2-(Bromomethyl)pyridine hydrobromide---- mdpi.com
Arylboronic AcidsCu(OAc)₂·H₂ODMF1004h rsc.orgorganic-chemistry.org
Iodoacetamide---- nih.gov
Methyl bromoacetate---- nih.gov

This table presents a summary of general conditions used for the N-alkylation of various imidazole derivatives, as specific data for this compound is not available.

Coordination Chemistry with Metal Centers as a Ligand (e.g., in catalytic systems)

Imidazole and its derivatives are versatile ligands in coordination chemistry due to the presence of a lone pair of electrons on the N-3 nitrogen atom, which can readily coordinate to a metal center. researchgate.netrsc.org The resulting metal-imidazole complexes have diverse applications, including in catalysis, as metal-organic frameworks (MOFs), and in biological systems. researchgate.netwikipedia.org The coordination of this compound to a metal center would primarily occur through the N-3 nitrogen. The isopropyl group at the N-1 position and the iodomethyl group at the C-2 position can sterically and electronically influence the coordination properties of the ligand. nih.gov

The coordination behavior of imidazole ligands is dependent on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. Imidazole is classified as a pure sigma-donor ligand and is considered a hard ligand according to HSAB theory. wikipedia.org It can form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, and zinc. wikipedia.orgmdpi.comuniba.sk The geometry of the resulting complex can vary from tetrahedral to octahedral, depending on the coordination number of the metal ion. wikipedia.orgtcd.ie

While specific catalytic systems employing this compound as a ligand are not detailed in the available literature, the broader class of imidazole-containing ligands has been extensively used in various catalytic applications. researchgate.net For instance, N-heterocyclic carbene (NHC) ligands, which can be synthesized from imidazolium salts, are widely used in catalysis.

Table 2: Coordination of Imidazole-Based Ligands with Various Metal Centers

Metal IonCoordination GeometryLigand TypeApplicationReference
Fe(II), Co(II), Ni(II), Zn(II)OctahedralImidazole- wikipedia.org
Cu(II), Pd(II), Pt(II)Square PlanarImidazole- wikipedia.org
Zn(II)TetrahedralImidazole- wikipedia.org
Cu(I)-Benzotriazole/ImidazoleN-arylation of imidazoles researchgate.net
Various Transition Metals-AlkylimidazolesSeparation of metal ions nih.gov

This table summarizes the coordination behavior of various imidazole-based ligands with different metal centers, as specific data for this compound is not available.

Stability and Degradation Pathways in Research Environments

The stability of this compound in a research environment is influenced by the inherent properties of the carbon-iodine bond and the imidazole ring. Specific studies on the stability and degradation of this particular compound are scarce in the scientific literature. However, general principles of organic chemistry allow for an estimation of its likely behavior.

Organoiodine compounds, particularly those with the iodine atom attached to a primary carbon, are known to be sensitive to light and can undergo homolytic cleavage of the C-I bond to form radical intermediates. researchgate.net Therefore, it is advisable to store this compound in the dark to prevent photodecomposition. The degradation of organoiodine compounds can proceed more readily compared to their chlorinated and brominated analogs. researchgate.net

The imidazole ring itself is a relatively stable aromatic heterocycle. However, it can be susceptible to degradation under harsh conditions, such as in the presence of strong oxidizing agents. The stability of imidazolium cations, which would be formed upon quaternization of this compound, has been studied more extensively. The stability of imidazolium cations in basic media is influenced by the substituents on the imidazole ring. acs.org For instance, alkyl substituents on the nitrogen atoms generally enhance stability. acs.org

Potential degradation pathways for this compound in a research setting could include:

Hydrolysis: The iodomethyl group may be susceptible to hydrolysis, particularly in the presence of moisture and nucleophiles, leading to the formation of the corresponding hydroxymethyl derivative.

Deiodination: The carbon-iodine bond can be cleaved under various conditions, including photolysis and in the presence of reducing agents, to yield 1-isopropyl-2-methyl-1H-imidazole. researchgate.net

Oxidation: Strong oxidizing agents could potentially lead to the degradation of the imidazole ring.

Given the potential for degradation, it is recommended that this compound be stored in a cool, dark, and dry environment to ensure its integrity for research purposes.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The utility of a chemical compound as a building block is determined by its reactivity and the functionalities it possesses. The 2-(iodomethyl)-1-isopropyl-1H-imidazole structure, featuring a reactive iodomethyl group and a substituted imidazole (B134444) core, suggests its potential as a precursor for more complex molecules. However, specific examples of its application are not readily found in the scientific literature.

Synthesis of Polycyclic and Fused Heterocyclic Systems (e.g., imidazoquinolines)

Imidazoquinolines are a class of fused heterocyclic compounds with significant biological activity. Their synthesis often involves the condensation of a suitably functionalized imidazole with a quinoline (B57606) precursor. While various synthetic routes to imidazo[1,5-a]quinolines have been developed, such as through iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines, there is no specific mention of this compound being used as a starting material in these or other reported syntheses. The reactivity of the iodomethyl group could theoretically be exploited for N-alkylation of an aminoquinoline followed by cyclization, but this specific pathway has not been documented.

Construction of Multi-functionalized Scaffolds

The term "multi-functionalized scaffolds" refers to core molecular frameworks that possess multiple points for further chemical modification, allowing for the generation of a diverse range of derivatives. Imidazole-based scaffolds are of great interest in drug discovery. While the synthesis of functionalized imidazole scaffolds is a broad area of research, there are no specific examples in the available literature that detail the use of this compound for the construction of such scaffolds.

Role in the Development of Novel Reagents and Catalysts

The imidazole moiety is a key component in various reagents and catalysts, including N-heterocyclic carbenes (NHCs) which are widely used in organometallic catalysis. The development of novel reagents and catalysts often begins with a readily available and reactive starting material. While this compound could potentially serve as a precursor for such applications, for instance, through conversion to a phosphonium (B103445) or ammonium (B1175870) salt to act as a phase-transfer catalyst or an organocatalyst, there is no documented evidence of its use in this capacity.

Strategies for Diversity-Oriented Synthesis of Imidazole Libraries

Diversity-oriented synthesis (DOS) is a strategy employed in drug discovery to generate a wide array of structurally diverse molecules from a common starting material or intermediate. scispace.com The goal of DOS is to explore a larger area of chemical space to identify novel bioactive compounds. nih.gov Imidazole-containing compounds are attractive targets for DOS due to their prevalence in biologically active molecules.

A typical DOS strategy involves a branching reaction pathway where a single substrate can be converted into multiple, structurally distinct scaffolds. cam.ac.uk While the concept of DOS is well-established and has been applied to the synthesis of libraries of heterocyclic compounds, including those with an imidazole core, there are no specific reports detailing the use of this compound as a foundational building block in such a synthetic campaign. The reactive nature of the iodomethyl group could, in principle, allow for various diversification reactions, but these have not been described in the context of a diversity-oriented synthesis.

Exploration in Medicinal Chemistry Research in Vitro and Theoretical Perspectives

Design and Synthesis of Novel Ligands and Pharmacophores

The strategic design of new drugs often involves the use of reactive intermediates that can be easily converted into a wide array of derivatives. 2-(iodomethyl)-1-isopropyl-1H-imidazole is an ideal candidate for this role. The carbon-iodine bond in the iodomethyl group is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity is the foundation for its use in synthesizing new ligands and pharmacophores. rsc.org Medicinal chemists can utilize this scaffold to react with various nucleophiles (e.g., amines, thiols, alcohols, azides) to attach different functional groups at the 2-position, thereby generating a library of novel compounds. researchgate.net

The derivatization of the this compound core allows for a systematic exploration of chemical space to identify new bioactive molecules. The imidazole (B134444) ring itself is associated with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.govijprajournal.comnih.gov By introducing diverse substituents, researchers can aim to discover compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

For example, reacting the iodomethyl intermediate with different aromatic or heterocyclic thiols could yield derivatives that are evaluated for antifungal activity, potentially targeting enzymes like lanosterol (B1674476) 14α-demethylase. researchgate.net Similarly, condensation with various amines could lead to new chemical entities screened for anticancer or antimicrobial effects. nih.gov

Table 1: Examples of Bioactivities Associated with Imidazole Derivatives This table illustrates the types of biological activities that could be explored through the derivatization of the this compound scaffold, based on activities reported for other imidazole compounds.

Derivative Class Target Bioactivity Example Target
Imidazole-Thiazole Hybrids Antimicrobial, Anticancer Bacterial/Fungal Enzymes, Kinases
Imidazole-Dienone Conjugates Antifungal, Antibacterial Fungal Cell Wall Synthesis
Imidazoles with Aromatic Moieties Anticancer, Antiviral Tubulin, Viral Proteases

Structural modifications enabled by the reactivity of the 2-(iodomethyl) group are crucial for fine-tuning a molecule's interaction with its biological target. By systematically varying the substituent that replaces the iodine atom, chemists can alter key molecular properties:

Steric Bulk: Introducing larger or smaller groups can probe the size and shape of a target's binding pocket, influencing binding affinity and selectivity.

Electronic Properties: Attaching electron-donating or electron-withdrawing groups can modify the charge distribution of the molecule, affecting electrostatic interactions and hydrogen bonding capabilities. nih.gov

Hydrophobicity/Hydrophilicity: The addition of polar or nonpolar functionalities can change the molecule's solubility and its ability to form hydrophobic interactions with the target protein. nih.gov

This approach allows for the rational design of compounds with improved target engagement and optimized absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives synthesized from this compound, SAR studies would systematically investigate the impact of modifications at both the N-1 and C-2 positions. rsc.org

Lipophilicity: The isopropyl group is a non-polar, lipophilic moiety. This can facilitate passage through cell membranes and promote hydrophobic interactions within the binding site of a target protein.

Steric Hindrance: Compared to a simple methyl group, the branched isopropyl group provides greater steric bulk. This can be advantageous for filling a specific hydrophobic pocket in a target enzyme or receptor, potentially increasing binding affinity and selectivity over other targets. mdpi.com In some cases, this bulk can also orient the rest of the molecule in a conformation that is optimal for binding.

SAR studies on related imidazole series often show that varying the size and nature of the N-1 substituent significantly alters potency. For instance, replacing the isopropyl group with smaller (methyl), larger (benzyl), or more polar groups would be a key strategy to probe its contribution to the ligand-target interaction.

The primary site for derivatization, the 2-position, is paramount in determining the specific biological activity of the resulting compounds. The high reactivity of the iodomethyl group allows for the introduction of a vast array of functionalities, each imparting unique properties. SAR studies have shown that the nature of the 2-substituent is a major determinant of efficacy and spectrum of activity. nih.gov

In a series of antifungal imidazole derivatives, for example, the presence of certain aromatic rings at the 2-position led to potent activity, while other substitutions resulted in weaker or no activity. nih.gov This highlights the importance of the specific interactions—such as π-π stacking, hydrogen bonds, or hydrophobic interactions—that the 2-substituent can form with the target.

Table 2: Illustrative SAR Findings for Imidazole Derivatives This table provides hypothetical SAR data based on general findings in the literature for imidazole compounds to demonstrate how the 2-substituent influences in vitro activity.

Base Scaffold 2-Substituent (R) In Vitro Activity (MIC µg/mL) SAR Implication
1-isopropyl-2-(R)-1H-imidazole -CH₂-S-Phenyl 16 Aromatic thioether shows moderate activity.
1-isopropyl-2-(R)-1H-imidazole -CH₂-S-(4-Cl-Phenyl) 4 Electron-withdrawing group on phenyl ring enhances potency. nih.gov
1-isopropyl-2-(R)-1H-imidazole -CH₂-O-Phenyl 32 Oxygen linker reduces activity compared to sulfur.

Investigation of Ligand-Target Interactions in Cellular and Biochemical Assays (In Vitro)

Once a library of derivatives is synthesized from this compound, their biological effects are characterized using a variety of in vitro cellular and biochemical assays. These experiments are essential to quantify the potency of the compounds and to begin elucidating their mechanism of action. nih.gov

Common in vitro assays for evaluating imidazole derivatives include:

Antimicrobial Susceptibility Testing: Broth microdilution assays are used to determine the Minimum Inhibitory Concentration (MIC) of compounds against various strains of fungi and bacteria. nih.gov

Enzyme Inhibition Assays: If a specific enzyme is the hypothesized target (e.g., CYP51 in fungi, kinases in cancer), biochemical assays are performed to measure the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). nih.gov

Antiproliferative Assays: For anticancer research, the cytotoxicity of the compounds is evaluated against various cancer cell lines (e.g., MCF-7, A549) to determine their IC₅₀ values. nih.gov

Molecular Docking Studies: In silico methods like molecular docking are used to predict and rationalize how the synthesized ligands bind to their target proteins, providing insights that can guide further SAR studies. nih.govrsc.org

The data gathered from these assays are crucial for identifying lead compounds that merit further optimization and more advanced preclinical testing.

Enzyme Inhibition Studies (e.g., CYP51)

Imidazole-containing compounds are well-recognized as a significant class of enzyme inhibitors. A notable target for these compounds is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme plays a crucial role in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov Inhibition of fungal CYP51 is the mechanism of action for widely used azole antifungal drugs. nih.gov

In vitro assays to determine the inhibitory concentration (IC₅₀) or binding affinity (Kd) are standard methods to quantify the potency of a compound against a target enzyme. cardiff.ac.ukibmc.msk.ru Such studies would be essential to ascertain the potential of this compound as a CYP51 inhibitor.

Table 1: Representative Enzyme Inhibition Data for Imidazole Derivatives Against Fungal CYP51

CompoundTarget OrganismIC₅₀ (µM)Kd (nM)
FluconazoleCandida albicans0.3141 ± 13
PosaconazoleCandida albicans0.243 ± 11
Compound 5f¹Candida albicans0.4662 ± 17
Compound 12c¹Candida albicans0.3343 ± 18

¹Data for N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives, highlighting the activity of related azole compounds. cardiff.ac.uk

Receptor Binding Profiling

Beyond enzyme inhibition, imidazole derivatives are also explored for their ability to bind to various biological receptors, which can mediate a wide range of physiological responses. Receptor binding assays are a fundamental tool in pharmacology to determine the affinity and selectivity of a compound for different receptor subtypes. This profiling is crucial for understanding a compound's potential therapeutic effects and off-target interactions.

Currently, there is no specific receptor binding profile available in the public domain for this compound. Establishing such a profile would involve screening the compound against a panel of known receptors to identify any significant binding interactions.

Computational Chemistry and Molecular Docking Studies

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, like this compound, and its potential biological targets. These in silico methods are instrumental in modern drug discovery, offering insights that can guide the synthesis and experimental testing of new compounds.

Prediction of Binding Affinity with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. arabjchem.org This method is widely used to predict the binding affinity and interaction patterns of potential drugs with their protein targets. For imidazole derivatives, docking studies have been employed to understand their binding to enzymes like CYP51 and other microbial targets. nih.govarabjchem.org

In the context of this compound, molecular docking could be utilized to predict its binding mode and affinity for the active site of enzymes like CYP51. Such studies would typically involve generating a 3D model of the compound and docking it into the crystal structure of the target protein. The resulting binding energy scores can provide an estimate of the compound's inhibitory potential.

Table 2: Example of Predicted Binding Affinities for Imidazole Derivatives from Molecular Docking Studies

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Imidazolyl–methanonesSARS-CoV-2 Mpro-7.7 to -9.2
Thiophenyl–imidazolesSARS-CoV-2 MproUp to -8.2
Pyridyl–imidazolesSARS-CoV-2 MproUp to -8.3

Data from a study on imidazole derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro), illustrating the application of molecular docking to predict binding affinities. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial, as the three-dimensional shape of a molecule dictates its ability to interact with a biological target.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction between a ligand and its target protein. nih.govtandfonline.com These simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the ligand-protein complex and observe conformational changes. nih.govresearchgate.net For this compound, MD simulations could be used to validate docking poses and to study the dynamic behavior of the compound within a binding site. tandfonline.comacs.org

Quantum Mechanical Studies of Electronic Properties and Reactivity

Quantum mechanical (QM) methods are used to study the electronic structure and reactivity of molecules. tandfonline.comresearchgate.net These calculations can provide insights into properties such as the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the electrostatic potential. tandfonline.com This information is valuable for understanding the chemical reactivity of a compound and the nature of its interactions with biological targets.

For this compound, QM studies could be employed to calculate its electronic properties, which would help in rationalizing its potential binding interactions and chemical stability. For instance, the molecular electrostatic potential map can identify regions of the molecule that are likely to engage in electrostatic interactions with a protein. tandfonline.com

Mechanistic Investigations of Reactions Involving 2 Iodomethyl 1 Isopropyl 1h Imidazole

Detailed Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods

There are no available studies in the scientific literature that provide a detailed elucidation of the reaction pathways of 2-(iodomethyl)-1-isopropyl-1H-imidazole using spectroscopic or kinetic methods. Such investigations would typically involve techniques like NMR, IR, or UV-Vis spectroscopy to monitor reaction progress and identify structural changes, alongside kinetic experiments to determine reaction orders, rate constants, and activation energies. However, no such data has been reported for this specific compound.

Identification of Key Intermediates and Transition States

The identification of key intermediates and transition states is crucial for understanding a reaction mechanism. This is often achieved through a combination of spectroscopic detection of transient species and computational chemistry calculations. Currently, there are no published research findings that identify or characterize the intermediates or transition states involved in reactions of this compound.

Role of Iodine in Catalysis and Reactivity (e.g., oxidative or electrophilic roles)

The iodine atom in this compound is expected to play a significant role in its reactivity, primarily by functioning as an excellent leaving group in nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making the iodomethyl group electrophilic and susceptible to attack by nucleophiles. However, specific studies detailing whether iodine plays a more complex role, such as participating in oxidative processes or other forms of catalysis, have not been conducted or reported for this molecule. While reactivity patterns can be inferred from similar iodo-organic compounds, no specific experimental or computational data exists in the literature for this compound.

Advanced Characterization Methodologies for Structural Elucidation of the Compound and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups. The protons on the imidazole (B134444) ring would appear as distinct singlets or doublets, and the methylene (B1212753) protons of the iodomethyl group would also produce a characteristic singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals corresponding to the methyl and methine carbons of the isopropyl group, the carbons of the imidazole ring, and the carbon of the iodomethyl group. The chemical shifts of the imidazole ring carbons are particularly diagnostic of the substitution pattern. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(iodomethyl)-1-isopropyl-1H-imidazole

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Imidazole H-4/H-5 ~7.0-7.5 ~120-130
Imidazole H-5/H-4 ~7.0-7.5 ~120-130
Isopropyl CH ~4.3-4.8 ~48-52
Isopropyl CH₃ ~1.4-1.6 ~22-24

Note: The predicted values are based on the analysis of similar imidazole compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would be ideal. This would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the molecular formula (C₇H₁₁IN₂). nih.govresearchgate.net The mass spectrum would show a prominent peak corresponding to the [M+H]⁺ ion. Fragmentation patterns observed in the mass spectrum can also provide further structural information. The use of imidazole derivatives as charge reducing reagents in native mass spectrometry highlights the interest in the gas-phase behavior of this class of compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the planarity of the imidazole ring and the orientation of the isopropyl and iodomethyl substituents relative to the ring. nih.govcore.ac.ukresearchgate.net Analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the solid-state properties of the compound. While the crystal structure for the specific title compound is not available, studies on other substituted imidazoles demonstrate the utility of this technique in providing detailed structural insights. nih.govcore.ac.ukresearchgate.netresearchgate.net

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for both the purification of "this compound" after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis and purification of imidazole derivatives. researchgate.netwiley.comresearchgate.netnih.gov For purity assessment, a C18 column would typically be employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. wiley.comnih.gov Detection is commonly achieved using a UV detector, as the imidazole ring possesses a chromophore. The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used on a preparative scale for the isolation and purification of the target compound from reaction mixtures. nih.gov

Gas Chromatography (GC)

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile imidazole derivatives. researchgate.netgdut.edu.cn For "this compound," GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and then separated on a capillary column. The retention time of the compound is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Column Chromatography

For the purification of "this compound" on a larger scale, column chromatography is a standard laboratory technique. who.int This involves passing a solution of the crude product through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system (eluent) is chosen to allow for the separation of the desired compound from impurities based on their differential adsorption to the stationary phase. The fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure product.

Table 2: Mentioned Compounds

Compound Name
This compound
Imidazole
Acetonitrile

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The initial challenge in exploring the chemistry of 2-(iodomethyl)-1-isopropyl-1H-imidazole lies in its synthesis. Future research should focus on developing efficient and environmentally benign methods for its preparation. A plausible starting point would be the direct iodination of 2-methyl-1-isopropyl-1H-imidazole. However, traditional iodination methods often involve harsh reagents. Therefore, the development of greener alternatives is a key research objective.

Potential Synthetic Approaches:

Method Reagents/Conditions Advantages Challenges
Direct Iodination Iodine, a base (e.g., NaH, LDA), in an inert solvent (e.g., THF, DMF)Potentially a one-step synthesis.Risk of multiple iodinations or reaction at other positions.
Halogen Exchange From the corresponding chloromethyl or bromomethyl derivative using NaI in acetone (B3395972) (Finkelstein reaction)Generally high yielding and clean.Requires the synthesis of the precursor halomethyl compound.
From 2-(hydroxymethyl)-1-isopropyl-1H-imidazole Using reagents like P/I₂, triphenylphosphine (B44618)/iodine, or the Appel reaction.Utilizes a readily accessible alcohol precursor.May involve stoichiometric byproducts.

Future efforts should aim to develop catalytic methods that minimize waste and avoid the use of toxic reagents. For instance, exploring light-driven or electrochemically-mediated iodination reactions could represent a significant step forward in the sustainable synthesis of this compound.

Exploration of Novel Reactivity Patterns for the Iodomethyl Group

The iodomethyl group is a versatile functional handle for a variety of chemical transformations. Once this compound is synthesized, a systematic investigation of its reactivity will be crucial. The electron-rich nature of the imidazole (B134444) ring is expected to influence the reactivity of the adjacent iodomethyl group.

Key Areas for Reactivity Studies:

Nucleophilic Substitution Reactions: A primary area of investigation would be its reaction with a wide range of nucleophiles. This would provide access to a diverse library of 2-substituted methyl-1-isopropyl-1H-imidazole derivatives.

Nucleophile Potential Product Potential Application Area
Amines (primary, secondary)2-(aminomethyl)-1-isopropyl-1H-imidazolesLigand synthesis, medicinal chemistry
Thiols2-(thiomethyl)-1-isopropyl-1H-imidazolesBioconjugation, materials science
Azides2-(azidomethyl)-1-isopropyl-1H-imidazoleClick chemistry, bioorthogonal labeling
Cyanide2-(cyanomethyl)-1-isopropyl-1H-imidazolePrecursor for carboxylic acids and amines
PhosphinesImidazolylmethylphosphonium saltsWittig reagents, phase-transfer catalysts

Coupling Reactions: The iodomethyl group could potentially participate in various transition-metal-catalyzed cross-coupling reactions, although this is less common for sp³-hybridized halides compared to sp² halides. Investigating novel catalytic systems that can activate the C-I bond for reactions like Suzuki, Sonogashira, or Heck-type couplings would be a significant advancement.

Radical Reactions: The relatively weak C-I bond suggests that this compound could be a good precursor for radical-based transformations. Photoredox catalysis or traditional radical initiators could be employed to generate an imidazolylmethyl radical, which could then participate in additions to alkenes or other radical trapping experiments.

Rational Design of Derivatives for Specific In Vitro Biological Probes

The imidazole core is a common feature in many biologically active molecules. The ability to functionalize the 2-position of 1-isopropyl-1H-imidazole via the iodomethyl intermediate opens up possibilities for creating targeted biological probes.

Potential Probe Designs:

Fluorescent Probes: By attaching a fluorophore to the 2-methyl position through reaction with the iodomethyl group, it may be possible to create probes for specific cellular components or enzymes. The imidazole moiety could act as a recognition element.

Affinity-Based Probes: The iodomethyl group itself can act as a reactive handle for covalent labeling of biological targets. By designing the imidazole scaffold to have an affinity for a particular protein's active site, this compound could serve as an irreversible inhibitor for mechanistic studies.

PET Ligands: The introduction of a radioactive isotope, such as ¹⁸F, via nucleophilic substitution of the iodide would be a direct route to positron emission tomography (PET) ligands for in vivo imaging, assuming a suitable biological target is identified.

Integration into Supramolecular Chemistry and Materials Science

The structural rigidity of the imidazole ring and the synthetic versatility of the iodomethyl group make this compound an attractive building block for supramolecular assemblies and functional materials.

Potential Applications:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the imidazole ring can coordinate to metal ions. By elaborating the iodomethyl group into a multitopic ligand, novel MOFs with interesting porous or catalytic properties could be constructed.

Ionic Liquids: Quaternization of the N-3 nitrogen of the imidazole ring with an alkyl halide, followed by anion exchange, is a standard method for preparing ionic liquids. The 2-substituent can be used to tune the physical and chemical properties of the resulting ionic liquid. Derivatives of this compound could lead to task-specific ionic liquids with tailored functionalities.

Polymer Chemistry: The iodomethyl group can be converted into a polymerizable functional group, such as a vinyl or acrylate group. The resulting imidazole-containing monomers could be polymerized to create materials with enhanced thermal stability, conductivity, or ion-transport properties.

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

To rapidly build molecular complexity from this compound, the development of multicomponent reactions (MCRs) would be highly beneficial. MCRs allow for the formation of several bonds in a single operation, leading to increased efficiency and reduced waste.

Hypothetical MCRs:

Ugi-type Reactions: An isocyanide, a carboxylic acid, and an amine could potentially react with this compound (or a derivative) in a one-pot fashion to generate complex peptide-like structures.

Passerini-type Reactions: Similar to the Ugi reaction, a Passerini-type MCR involving an isocyanide and a carboxylic acid could be explored.

Sequential Nucleophilic Substitution/Cyclization: A one-pot reaction where a dinucleophile first displaces the iodide and then undergoes an intramolecular cyclization could lead to novel heterocyclic systems fused to the imidazole core.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.